5-Amino-3-methyl-1,2-oxazole-4-sulfonamide

描述

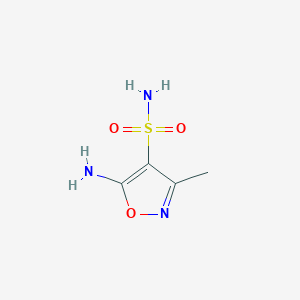

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide is a heterocyclic compound with significant potential in various scientific fields. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of an amino group, a methyl group, and a sulfonamide group makes it a versatile molecule for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole-4-sulfonyl chloride with ammonia or an amine source to introduce the amino group. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted oxazole derivatives.

科学研究应用

Medicinal Chemistry

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide has been investigated for its potential as a pharmaceutical agent due to its biological activity:

- Antimicrobial Properties : The compound exhibits significant antibacterial activity against various pathogens by disrupting folic acid metabolism. It acts as a competitive inhibitor of dihydropteroate synthase, crucial for bacterial folic acid synthesis .

- Anticancer Activity : Research indicates that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Activity | Mechanism | Target Pathogens/Conditions |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | Staphylococcus aureus, E. coli |

| Anticancer | Induction of apoptosis | Various cancer cell lines |

| Antiviral | Inhibition of viral replication | Human cytomegalovirus (HCMV) |

Biological Applications

The compound has also been explored for its effects on biological systems:

- Enzyme Inhibition : It is researched for its potential as an enzyme inhibitor in biochemical pathways, influencing cellular metabolism and signaling .

- Immunomodulatory Effects : Studies suggest that derivatives can modulate immune responses, which may lead to new treatments for chronic inflammatory diseases.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing complex molecules and materials:

- Catalyst Development : The compound is utilized in developing new catalysts due to its ability to facilitate various chemical reactions.

- Material Science : Its unique properties make it suitable for creating advanced materials with specific functionalities .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This suggests its potential as a novel antimicrobial agent in treating resistant bacterial infections.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties revealed that derivatives of the compound effectively inhibited the growth of several cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the efficacy and safety profile of these compounds.

作用机制

The mechanism of action of 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly effective in mimicking the structure of natural substrates, leading to competitive inhibition .

相似化合物的比较

Similar Compounds

- 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide

- 5-Amino-3-methyl-1,2-oxazole-4-carboxamide

- 5-Amino-3-methyl-1,2-oxazole-4-thiol

Uniqueness

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a sulfonamide group allows for versatile interactions in various chemical and biological contexts .

生物活性

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its mechanisms of action, biochemical properties, and potential applications in medicine and research.

Overview of the Compound

This compound features an oxazole ring, an amino group, a methyl group, and a sulfonamide moiety. This unique structure contributes to its versatility in various chemical reactions and biological interactions. The compound is primarily recognized for its potential as an enzyme inhibitor and its antimicrobial properties.

Inhibition of Enzymes

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis. By acting as a competitive inhibitor, this compound disrupts the production of folate, which is essential for nucleotide synthesis and cell division.

Interaction with Biomolecules

At the molecular level, this compound can bind to various biomolecules, leading to conformational changes that affect their activity. This includes interactions with enzymes and transcription factors that modulate gene expression and metabolic pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate promising potential for clinical applications in treating bacterial infections .

Anticancer Potential

In vitro studies have revealed that derivatives of this compound possess anticancer activity. For instance, novel derivatives have been tested against cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These studies suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Anticancer Activity

A study conducted on oxazolo[5,4-d]pyrimidine derivatives indicated that compounds containing the 5-amino-3-methyl moiety showed enhanced cytotoxic effects against cancer cells compared to standard treatments like cisplatin. The selectivity index (SI) for these compounds was significantly higher, indicating reduced toxicity to normal cells while effectively targeting cancerous cells .

Antibacterial Evaluation

Another research effort focused on synthesizing new sulfonamides, including derivatives of this compound. These compounds were evaluated for their antibacterial activity against common pathogens. Results demonstrated strong antibacterial effects with low cytotoxicity towards human fibroblasts, highlighting their potential as safe therapeutic agents .

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

| Stability | Stable under physiological conditions; degradation observed over prolonged exposure |

| Transport | Mediated by specific transporters; widespread distribution in body tissues |

| Metabolism | Primarily metabolized in the liver; excreted via urine |

常见问题

Basic Research Questions

Q. What established synthetic routes are available for 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide, and what reaction conditions critically influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of sulfonamide precursors with methyl-substituted oxazole intermediates. Key conditions include temperature control (80–100°C), solvent selection (e.g., DMF or ethanol), and catalytic agents like triethylamine to enhance nucleophilic substitution efficiency. Orthogonal design methodologies, such as Taguchi or fractional factorial designs, can systematically optimize parameters like reaction time and stoichiometry to maximize yield . Purity is improved via recrystallization in polar solvents (e.g., methanol/water mixtures) and validated using HPLC with UV detection .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm sulfonamide and oxazole ring structures.

- FT-IR : Identify characteristic bands (e.g., S=O stretching at ~1150 cm⁻¹, N-H bending at ~1600 cm⁻¹).

- Chromatography :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization for mass confirmation.

- Cross-validate results with computational tools (e.g., Gaussian for IR simulations) to resolve ambiguities .

Q. How can researchers assess the pharmacological potential of this compound in anti-proliferative studies?

- Methodological Answer : Employ in vitro assays such as MTT or SRB on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Use dose-response curves and ANOVA to compare efficacy against controls. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like tubulin or kinases, guiding mechanistic studies . Validate findings with Western blotting for apoptosis markers (e.g., caspase-3) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for scalability and reproducibility?

- Methodological Answer : Implement a 2³ full factorial design to evaluate factors: temperature (X₁), catalyst concentration (X₂), and solvent ratio (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂) and response surface methodology (RSM) to model optimal conditions. For scalability, apply kinetic studies to ensure reaction consistency at larger volumes .

Q. What computational strategies are recommended for modeling the molecular interactions of this compound with biological targets?

- Methodological Answer :

- Docking : Use AutoDock or Schrödinger Suite with flexible ligand docking to account for oxazole ring conformational changes. Validate poses using MD simulations (e.g., GROMACS) over 100 ns to assess stability.

- QSAR : Develop regression models (e.g., PLS or random forest) using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. How should researchers address contradictions in bioactivity data across different experimental models for this compound?

- Methodological Answer : Conduct meta-analysis to identify variability sources (e.g., cell line heterogeneity, assay protocols). Use Bland-Altman plots to assess inter-study bias. Validate hypotheses via orthogonal assays (e.g., flow cytometry vs. ATP luminescence). Apply machine learning (e.g., PCA) to cluster data outliers and refine experimental protocols .

Q. What strategies are effective for designing hybrid molecules incorporating this compound to enhance therapeutic profiles?

属性

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)10-7-2/h5H2,1H3,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEVFINHSITALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。